molecular formula C14H16N2 B2658814 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 5778-78-9

5-Methyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B2658814
CAS No.: 5778-78-9
M. Wt: 212.296
InChI Key: GODLIFKIXOXQIS-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a tacrine-derived compound characterized by a methyl group at the 5-position of the tetrahydroacridine core. Tacrine (1,2,3,4-tetrahydroacridin-9-amine) is a well-known acetylcholinesterase (AChE) inhibitor historically used in Alzheimer’s disease treatment . Structural modifications, such as methyl substitutions, aim to enhance pharmacological properties like solubility, binding affinity, or metabolic stability.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLIFKIXOXQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method includes the catalytic hydrogenation of 5-Methylacridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, fully saturated amines, and other functionalized derivatives .

Scientific Research Applications

Neuropharmacological Applications

Cholinesterase Inhibition

One of the primary applications of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in managing Alzheimer's disease by increasing the levels of acetylcholine in the brain. Studies have demonstrated that compounds related to this compound exhibit potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.

CompoundAChE IC50 (μM)BChE IC50 (μM)Reference
This compound0.5210.055
Tacrine analogsVariesVaries

Mechanism of Action

The mechanism of action involves binding to the active sites of AChE and BChE, which prevents the breakdown of acetylcholine and enhances cholinergic neurotransmission. This has been confirmed through molecular docking studies that show binding affinities for both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of these enzymes .

Treatment of Alzheimer's Disease

In Vivo Efficacy

In vivo studies using models such as the Morris water maze have shown that this compound improves memory retention in scopolamine-induced amnesia models. These findings suggest its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .

Clinical Trials

Some derivatives of this compound are currently undergoing clinical trials for their efficacy in treating Alzheimer's disease. For instance, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate has shown promise in phase II clinical trials due to its lower toxicity compared to traditional tacrine .

Antioxidant Properties

Recent studies have indicated that modifications to the this compound structure can enhance its antioxidant properties. Compounds designed with nitroxide moieties have demonstrated dual functionality: acting as both cholinesterase inhibitors and radical scavengers . This dual action is particularly relevant given the role of oxidative stress in neurodegenerative diseases.

ModificationActivity TypeReference
Nitroxide-linked derivativesAChE inhibition & antioxidant
Tacrine-nitroxide hybridsCell protection against Aβ toxicity

Case Studies and Research Findings

Case Study: Memory Improvement

A significant case study involved testing a series of tacrine analogs on memory impairment models. The results indicated that certain analogs not only inhibited cholinesterases effectively but also significantly improved memory retention compared to control groups .

Research Findings: Synthesis and Evaluation

Recent research has focused on synthesizing novel derivatives of this compound with enhanced biological activity. For example:

  • Synthesis of Tacrine-Triazole Hybrids: These compounds were evaluated for their dual cholinesterase inhibition capabilities and showed improved potency over traditional tacrine derivatives .

Mechanism of Action

The primary mechanism of action of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of tacrine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Tacrine Derivatives

Compound Name Substituent Position Melting Point (°C) Key Pharmacological Activity Solubility Characteristics
Tacrine (unsubstituted) - 183.5 AChE inhibition Moderate polarity, poor aqueous solubility
6-Methyl-1,2,3,4-tetrahydroacridin-9-amine (K1594) 6 - Dual AChE/NMDA receptor antagonism Likely improved lipophilicity vs. tacrine
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine 7 228–230 Not explicitly reported Reduced polarity vs. tacrine
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine (4B) 7 - Enhanced AChE inhibition Increased lipophilicity vs. methyl
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine N9-benzyl - Neurological/cognitive applications Solubility modulated by benzyl group
5-Chloro-1,2,3,4-tetrahydroacridin-9-amine 5 - Anticancer/antibacterial potential High lipophilicity due to chloro group

Key Observations:

Substituent Position and Melting Points :

  • Methyl substitution at the 7-position (2d) elevates the melting point (228–230°C) compared to unsubstituted tacrine (183.5°C), suggesting enhanced crystalline stability .
  • Chloro or bulkier groups (e.g., benzyl) likely further alter melting behavior, though data gaps exist.

7-Chloro derivative (4B): Shows superior AChE inhibition over tacrine, attributed to electronic effects of chlorine enhancing enzyme interactions . N-Benzyl derivatives: Broaden pharmacological scope (e.g., neurological disorders) via structural diversity, though solubility may require formulation adjustments .

Solubility and Lipophilicity :

  • Methyl groups moderately increase lipophilicity compared to tacrine, while chloro substituents (e.g., 5-chloro) significantly boost it, impacting blood-brain barrier permeability .
  • N-Benzyl derivatives exhibit solubility modulated by the benzyl group’s hydrophobicity, necessitating polar solvents for administration .

Biological Activity

5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and cytotoxicity profiles.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cholinesterases. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions. The compound has been shown to selectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the hydrolysis of acetylcholine.

Inhibitory Activity

Recent studies have quantified the inhibitory activity of this compound against AChE and BChE. The following table summarizes the IC50 values reported for this compound and related derivatives:

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound0.0920.461
Tacrine0.6010.0295
Donepezil0.04019.2

These values indicate that this compound exhibits a competitive inhibition profile against AChE and a moderate inhibitory effect on BChE compared to established drugs like Tacrine and Donepezil .

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of various tetrahydroacridine derivatives in vitro against AChE and BChE. The results demonstrated that this compound had a significantly lower IC50 value for AChE than many other tested compounds, suggesting its potential as a potent cholinesterase inhibitor .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on SH-SY5Y neuroblastoma cells showed that this compound did not significantly affect cell viability at concentrations up to 25 µM. This indicates a favorable safety profile for further development as a therapeutic agent .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selectivity towards AChE over BChE with an IC50 ratio favoring AChE inhibition .
  • Molecular Docking Studies : Molecular docking studies suggest that the compound interacts with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. These interactions are crucial for its inhibitory effects .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine, and how are yields optimized under different conditions?

Methodological Answer: Synthesis typically involves multi-step reactions starting with acridine or tetrahydroacridine precursors. Key steps include alkylation, amination, and cyclization. For example, in analogous derivatives (e.g., N-methyl-substituted tetrahydroacridin-amines), yields are optimized by adjusting reaction time, temperature, and catalyst systems. In one study, alkyl chain length in precursors influenced yields significantly, with butoxy derivatives achieving 89% yield under reflux conditions in ethanol . Purification via column chromatography and structural validation using 1^1H/13^{13}C NMR and HRMS are critical for confirming purity and molecular identity .

Q. How are structural confirmation techniques (e.g., NMR, HRMS) applied to validate this compound derivatives?

Methodological Answer: 1^1H NMR is used to identify proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms carbon frameworks, including quaternary carbons in the tetrahydroacridine ring (δ 120–140 ppm). HRMS provides exact mass data (e.g., molecular ion [M+H]+^+ at m/z 202.30 for C13_{13}H18_{18}N2_2) to verify molecular formulae. These techniques are combined with elemental analysis to resolve ambiguities in complex derivatives .

Q. What strategies are employed to optimize reaction yields during synthesis?

Methodological Answer: Yield optimization involves iterative testing of solvents (e.g., DMF vs. ethanol), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients. For instance, extending reaction time from 12 to 24 hours increased yields by 15% in analogous compounds. Parallel monitoring via TLC ensures reaction completion, while recrystallization in ethanol:water mixtures enhances purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed IC50_{50} measurement protocols).
  • Meta-Analysis : Cross-reference data with theoretical frameworks (e.g., acetylcholinesterase inhibition models) to identify outliers .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of inter-study differences .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies require:

  • Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at specific positions (e.g., C5-methyl group) to test activity modulation .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinities.
  • Biological Screening : Compare IC50_{50} values across derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) .

Q. How can degradation pathways and stability of this compound be analyzed under varying environmental conditions?

Methodological Answer: Advanced stability studies involve:

  • Forced Degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/alkaline pH).
  • LC-MS/MS Analysis : Identify degradation products (e.g., oxidized acridine rings) and quantify half-life.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. What novel analytical techniques are emerging for studying this compound’s interactions at molecular interfaces?

Methodological Answer: Cutting-edge methods include:

  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects adsorption dynamics on nanomaterials (e.g., gold nanoparticles).
  • Atomic Force Microscopy (AFM) : Maps nanoscale interactions with biological membranes.
  • Microspectroscopic Imaging : Resolves spatial distribution in heterogeneous systems (e.g., lipid bilayers) .

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